PF 02367982

Description

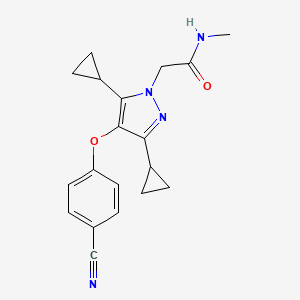

Structure

3D Structure

Properties

CAS No. |

913344-84-0 |

|---|---|

Molecular Formula |

C19H20N4O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-[4-(4-cyanophenoxy)-3,5-dicyclopropylpyrazol-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C19H20N4O2/c1-21-16(24)11-23-18(14-6-7-14)19(17(22-23)13-4-5-13)25-15-8-2-12(10-20)3-9-15/h2-3,8-9,13-14H,4-7,11H2,1H3,(H,21,24) |

InChI Key |

PQGLAOODCQDRAR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl)-N-methylacetamide PF-02367982 PF02367982 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PF-02367982 (Crizotinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02367982, commercially known as Crizotinib, is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (MET), and ROS proto-oncogene 1 (ROS1) tyrosine kinases. Its discovery marked a significant milestone in the era of personalized medicine for non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of PF-02367982. It includes detailed experimental protocols for its chemical synthesis, a summary of key quantitative data, and visualizations of the signaling pathways it modulates.

Introduction: The Discovery of a Multi-Targeted Kinase Inhibitor

The development of PF-02367982 was driven by the need for targeted therapies for cancers harboring specific genetic alterations. Initially designed as a MET inhibitor, its potent activity against ALK and ROS1 rearrangements was subsequently discovered, leading to its successful clinical development for specific patient populations.[1] The chemical name for Crizotinib is (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, and its molecular formula is C₂₁H₂₂Cl₂FN₅O.[1]

Chemical Synthesis of PF-02367982 (Crizotinib)

The synthesis of Crizotinib is a multi-step process that involves the preparation of key chiral intermediates and subsequent coupling reactions. A robust six-step process has been developed for its large-scale synthesis, which includes a key Mitsunobu reaction and a Suzuki coupling.[2]

Synthesis of the Chiral Intermediate: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The stereochemistry of the 1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate is crucial for the biological activity of Crizotinib. The (S)-enantiomer is the desired stereoisomer. Several methods have been developed for its asymmetric synthesis, including enzymatic reduction and asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This method utilizes a chiral catalyst to achieve high enantioselectivity.

-

Catalyst Preparation: A chiral catalyst, for example, a ruthenium complex with a chiral diphosphine ligand, is prepared.

-

Reaction Setup: In a high-pressure reactor under an inert atmosphere (e.g., argon), add the chiral catalyst, a base (e.g., potassium tert-butoxide), a solvent (e.g., 2-propanol), and 2',6'-dichloro-3'-fluoroacetophenone.[3]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10 atm) and heat the mixture (e.g., to 40°C).[3]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, cool the mixture, release the pressure, and quench the reaction. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by column chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high optical purity.[3]

Mitsunobu Reaction

The Mitsunobu reaction is employed to couple the chiral alcohol with a pyridine derivative.

Experimental Protocol:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine (approximately 1.2 equivalents) in an anhydrous solvent such as toluene. Cool the mixture to below 0°C in an ice bath.[4]

-

Reagent Addition: Slowly add diisopropylazodicarboxylate (DIAD) (approximately 1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.[4]

-

Reaction: Allow the reaction to stir at a low temperature for a specified time (e.g., 12 hours), monitoring for completion.[4]

-

Work-up and Purification: A key advantage of using toluene as a solvent is the precipitation of the triphenylphosphine oxide byproduct, which can be removed by filtration. The filtrate is then concentrated, and the product can be further purified by crystallization from a suitable solvent like ethanol.[2]

Suzuki Coupling

The Suzuki coupling reaction is a crucial step to introduce the pyrazole moiety.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the brominated pyridine intermediate, the pyrazole boronate ester (approximately 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, approximately 0.025 equivalents), and a solvent such as DMF.[4]

-

Degassing: Thoroughly degas the mixture by bubbling with nitrogen for 15-20 minutes to remove any dissolved oxygen that could deactivate the catalyst.[4]

-

Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (approximately 3.0 equivalents).[4]

-

Reaction: Heat the mixture with stirring (e.g., to 60°C) under a nitrogen atmosphere for several hours until the starting material is consumed.[4]

-

Work-up and Purification: Cool the reaction to room temperature and filter to remove any solids. Extract the aqueous phase with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the coupled product. Further purification can be achieved through column chromatography or crystallization.[4]

Mechanism of Action

Crizotinib is a potent inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases. These kinases, when aberrantly activated through genetic alterations such as gene rearrangements, fusions, or amplifications, can drive tumor growth and survival. Crizotinib binds to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways.

Inhibition of ALK Signaling Pathway

In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the Anaplastic Lymphoma Kinase (ALK) gene with another gene, most commonly Echinoderm Microtubule-associated protein-Like 4 (EML4). This EML4-ALK fusion protein is constitutively active and drives oncogenesis through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib effectively inhibits the kinase activity of the EML4-ALK fusion protein, leading to the suppression of these downstream signals and ultimately resulting in cancer cell apoptosis.[5]

Inhibition of MET Signaling Pathway

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and migration. Aberrant MET signaling, through amplification or mutation, is implicated in various cancers. Crizotinib inhibits MET phosphorylation and downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[6]

Inhibition of ROS1 Signaling Pathway

Similar to ALK, chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity. These ROS1 fusion proteins activate similar downstream signaling pathways as ALK fusions, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Crizotinib is a potent inhibitor of ROS1 kinase activity, leading to the suppression of these oncogenic signals.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of PF-02367982.

Table 1: Key Synthesis Reaction Yields

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| Asymmetric Hydrogenation | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | ~99% | [3] |

| Mitsunobu Reaction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | 84% | [7] |

| Suzuki Coupling & Deprotection | Brominated pyridine intermediate | Crizotinib | 75-85% | [7] |

Table 2: In Vitro Inhibitory Activity of Crizotinib

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| ALK | 20 | Cell-based | [8] |

| MET | 8 | Cell-based | [8] |

| ROS1 | 1.7 | Biochemical | [9] |

Conclusion

The discovery and development of PF-02367982 (Crizotinib) represent a paradigm shift in the treatment of ALK-, MET-, and ROS1-driven malignancies. Its targeted mechanism of action, coupled with a well-defined synthetic route, has established it as a cornerstone of personalized oncology. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the synthesis, mechanism, and key data associated with this important therapeutic agent. Further research into next-generation inhibitors and mechanisms of resistance continues to build upon the foundation laid by the pioneering work on Crizotinib.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Crizotinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a first-in-class, orally available small-molecule tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific subsets of non-small cell lung cancer (NSCLC).[1][2] Initially developed as a MET inhibitor, its potent activity against tumors harboring anaplastic lymphoma kinase (ALK) and ROS1 rearrangements has established it as a critical targeted therapy.[3] This technical guide provides an in-depth exploration of the core mechanism of action of crizotinib in NSCLC, detailing its molecular targets, the signaling cascades it disrupts, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting Oncogenic Driver Kinases

Crizotinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily ALK, ROS1, and MET.[4][5] In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins involving the ALK or ROS1 genes, resulting in constitutively active kinases that drive oncogenesis.[1] Crizotinib effectively binds to the ATP-binding pocket of these fusion proteins, inhibiting their kinase activity and blocking downstream signaling pathways essential for cancer cell proliferation and survival.[3]

Anaplastic Lymphoma Kinase (ALK)

In a subset of NSCLC patients, an inversion on chromosome 2p leads to the fusion of the EML4 gene with the ALK gene, creating the EML4-ALK oncoprotein. This fusion protein possesses constitutive kinase activity, leading to the activation of several downstream signaling pathways.[1] Crizotinib potently inhibits the phosphorylation of ALK, thereby abrogating these oncogenic signals.[2]

ROS1 Proto-Oncogene 1, Receptor Tyrosine Kinase (ROS1)

Similar to ALK, chromosomal rearrangements involving the ROS1 gene result in fusion proteins with constitutive kinase activity. The kinase domain of ROS1 shares significant homology with that of ALK, explaining the potent inhibitory activity of crizotinib against ROS1-rearranged NSCLC.[5]

MET Proto-Oncogene, Receptor Tyrosine Kinase (MET)

Crizotinib was originally developed as an inhibitor of the MET receptor tyrosine kinase.[3] Aberrant MET signaling, through gene amplification or mutation, can also act as an oncogenic driver in NSCLC. Crizotinib can inhibit MET phosphorylation and downstream signaling in tumors with MET amplification.[6]

Disrupted Signaling Pathways

The constitutive activation of ALK, ROS1, and MET fusion proteins triggers a cascade of downstream signaling events that promote cell proliferation, survival, and invasion. Crizotinib's inhibition of these kinases leads to the downregulation of these critical pathways. The primary signaling cascades affected include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.

-

JAK-STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.

By blocking these pathways, crizotinib induces cell cycle arrest and apoptosis in cancer cells dependent on ALK, ROS1, or MET signaling.[7]

Quantitative Data Summary

The efficacy of crizotinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Crizotinib IC50 Values in NSCLC and other Cell Lines

| Cell Line | Target | IC50 (nM) | Reference |

| H3122 | EML4-ALK | 96 | [3] |

| Karpas299 | NPM-ALK | 24 | [1] |

| SU-DHL-1 | NPM-ALK | 24 | [3] |

| GTL-16 | c-MET | 9.7 | [4] |

| NCI-H441 | c-MET | 11 | [4] |

| NCI-H929 | MM | 530 | [8] |

| CCRF-CEM | Leukemia | 430 | [8] |

| H2228 | EML4-ALK | 311.26 | [7] |

Table 2: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC (PROFILE 1014)

| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) | Reference |

| Objective Response Rate (ORR) | 74% | 45% | [5] |

| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | [5] |

| 1-Year Overall Survival (OS) | 84% | 79% | [5] |

Table 3: Clinical Efficacy of Crizotinib in ROS1-Positive NSCLC (PROFILE 1001)

| Parameter | Crizotinib (n=50) | Reference |

| Objective Response Rate (ORR) | 72% | [5] |

| Median Progression-Free Survival (PFS) | 19.2 months | [5] |

| Median Duration of Response | 17.6 months | [5] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of crizotinib.

Detection of ALK/ROS1 Rearrangements

Accurate identification of patients with ALK or ROS1 rearrangements is crucial for patient selection. Several methods are employed for this purpose.

1. Fluorescence In Situ Hybridization (FISH)

-

Principle: FISH is the gold standard for detecting gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of a chromosome. A "break-apart" probe strategy is commonly used for ALK and ROS1, where two differently colored probes bind to the 5' and 3' ends of the gene. In a normal cell, the probes are co-localized, producing a fusion signal. In a cell with a rearrangement, the probes are separated, resulting in distinct signals.[9][10]

-

Protocol Outline:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Pre-treatment with a protease solution is performed to unmask the target DNA.

-

The break-apart probe set (e.g., Vysis ALK Break Apart FISH Probe Kit) is applied to the tissue.[11]

-

Co-denaturation of the probe and target DNA is performed at 73°C for 5 minutes, followed by hybridization at 37°C overnight.

-

Post-hybridization washes are conducted to remove unbound probes.

-

The slide is counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.

-

Slides are analyzed under a fluorescence microscope. A minimum of 50 tumor cells are scored. A specimen is considered positive if >15% of the tumor cells exhibit split signals or isolated 3' (red) signals.[9]

-

2. Immunohistochemistry (IHC)

-

Principle: IHC detects the overexpression of the ALK or ROS1 protein, which is a surrogate marker for the underlying gene rearrangement. It is a more cost-effective and widely available screening method.[12][13]

-

Protocol Outline:

-

FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a heat-induced epitope retrieval method.

-

The primary antibody (e.g., ALK rabbit monoclonal antibody clone D5F3) is incubated with the tissue.[14]

-

A detection system (e.g., OptiView DAB IHC Detection Kit) is used to visualize the antibody-antigen binding.[14]

-

The slide is counterstained with hematoxylin.

-

Staining is evaluated by a pathologist. A binary scoring system (positive/negative) is often used, where any percentage of strong, granular cytoplasmic staining in tumor cells is considered positive.[15]

-

In Vitro Assays

1. Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol Outline:

-

NSCLC cells (e.g., H3122, H2228) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Cells are treated with a serial dilution of crizotinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.[16]

-

MTT solution (5 mg/mL in PBS) is added to each well (10-20 µL) and incubated for 2-4 hours at 37°C.[17]

-

The formazan crystals are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[16][18]

-

The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at 570-590 nm using a microplate reader.[17]

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined using non-linear regression analysis.

-

2. Apoptosis (Annexin V) Assay

-

Principle: This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[19][20]

-

Protocol Outline:

-

NSCLC cells are seeded and treated with crizotinib at a concentration around the IC50 for 24-48 hours.

-

Both adherent and floating cells are collected by trypsinization and centrifugation.

-

Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1x10^6 cells/mL.

-

FITC-conjugated Annexin V (5 µL) and PI solution (5 µL of 50 µg/mL) are added to 100 µL of the cell suspension.

-

The cells are incubated for 15-20 minutes at room temperature in the dark.

-

400 µL of 1X binding buffer is added to each sample.

-

The samples are analyzed by flow cytometry within 1 hour.

-

3. Western Blot Analysis for Protein Phosphorylation

-

Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins (e.g., ALK, AKT, ERK) to confirm the inhibitory effect of crizotinib.

-

Protocol Outline:

-

NSCLC cells are treated with crizotinib (e.g., 100 nM) for a short duration (e.g., 2-6 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against phosphorylated and total proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[21][22]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Principle: To evaluate the in vivo efficacy of crizotinib, human NSCLC cells are implanted into immunocompromised mice, which then develop tumors. The effect of drug treatment on tumor growth is then monitored.

-

Protocol Outline:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Human NSCLC cells harboring ALK or ROS1 rearrangements (e.g., H3122) are subcutaneously injected into the flank of the mice (5-10 x 10^6 cells in Matrigel).[23]

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Crizotinib is administered orally at a specified dose (e.g., 50-100 mg/kg/day).[24] The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, IHC).

-

Conclusion

Crizotinib represents a landmark achievement in the personalized treatment of NSCLC. Its potent and selective inhibition of oncogenic ALK, ROS1, and MET kinases provides a clear example of the successful application of targeted therapy. A thorough understanding of its mechanism of action, the signaling pathways it disrupts, and the experimental methodologies used to characterize its effects is essential for researchers and clinicians working to further advance the treatment of lung cancer. The continued investigation into resistance mechanisms and the development of next-generation inhibitors will build upon the foundation laid by crizotinib, offering further hope for patients with these specific molecular subtypes of NSCLC.

References

- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening for ROS1 gene rearrangements in non-small cell lung cancers using immunohistochemistry with FISH confirmation is an effective method to identify this rare target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]

- 11. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ASCO – American Society of Clinical Oncology [asco.org]

- 15. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. kumc.edu [kumc.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

Xalkori (Crizotinib): A Technical Guide for the ALK-Positive Frontier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xalkori® (crizotinib) represents a landmark in the era of personalized medicine for non-small cell lung cancer (NSCLC). As a potent, orally bioavailable small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, crizotinib has revolutionized the treatment paradigm for patients with ALK-rearranged NSCLC. This technical guide provides an in-depth overview of the core scientific and clinical data underpinning the development and application of crizotinib, with a focus on its mechanism of action, pivotal clinical trial outcomes, and the experimental methodologies crucial for its preclinical and clinical evaluation.

Mechanism of Action

Crizotinib functions as a multi-targeted tyrosine kinase inhibitor, with its primary efficacy in NSCLC driven by the potent and selective inhibition of ALK.[1][2] In a subset of NSCLC patients, a chromosomal rearrangement, most commonly an inversion on the short arm of chromosome 2, leads to the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[1] This results in the expression of a constitutively active EML4-ALK fusion oncoprotein, which drives oncogenesis through the aberrant activation of downstream signaling pathways.[3]

Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[1] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-dependent tumor cells.[1][4]

Downstream Signaling Pathways

The EML4-ALK fusion protein activates several key downstream signaling cascades that are critical for tumor cell growth, survival, and proliferation. The principal pathways affected by crizotinib's inhibition of ALK include:

-

RAS/MAPK Pathway: This pathway is centrally involved in regulating cell proliferation.

-

PI3K/AKT Pathway: This cascade is a major driver of cell survival and resistance to apoptosis.

-

JAK/STAT Pathway: This signaling route plays a crucial role in cell growth, differentiation, and survival.[5][6][7]

The inhibition of these pathways by crizotinib ultimately leads to cell cycle arrest and tumor regression in ALK-positive NSCLC.

Quantitative Data from Pivotal Clinical Trials

The efficacy and safety of crizotinib in ALK-positive NSCLC have been established through a series of key clinical trials, most notably the PROFILE studies.

| Trial | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes |

| PROFILE 1001 | I | Previously treated, advanced ALK-positive NSCLC | Crizotinib 250 mg BID | ORR: 60.8% Median PFS: 9.7 months 12-month OS Rate: 74.8% |

| PROFILE 1005 | II | Previously treated, advanced ALK-positive NSCLC | Crizotinib 250 mg BID | Investigator-assessed ORR: 54% Median PFS: 8.1 months |

| PROFILE 1007 | III | Previously treated (1 prior platinum-based regimen), advanced ALK-positive NSCLC | Crizotinib 250 mg BID vs. Pemetrexed or Docetaxel | Median PFS: 7.7 months (Crizotinib) vs. 3.0 months (Chemotherapy) [HR 0.49] ORR: 65% (Crizotinib) vs. 20% (Chemotherapy) |

| PROFILE 1014 | III | Previously untreated, advanced ALK-positive non-squamous NSCLC | Crizotinib 250 mg BID vs. Pemetrexed + Platinum chemotherapy | Median PFS: 10.9 months (Crizotinib) vs. 7.0 months (Chemotherapy) [HR 0.45] ORR: 74% (Crizotinib) vs. 45% (Chemotherapy) |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; BID: Twice daily.

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical and clinical evaluation of crizotinib.

In Vitro Efficacy Assessment

This assay quantifies the binding affinity of crizotinib to the ALK kinase domain.

-

Materials:

-

Recombinant ALK kinase (GST- or His-tagged)

-

Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Crizotinib serial dilutions in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

-

Procedure:

-

Prepare a 2X solution of ALK kinase and Eu-anti-tag antibody in assay buffer.

-

Add 5 µL of the kinase/antibody mixture to each well of the microplate.

-

Add 5 µL of 2X crizotinib serial dilutions to the respective wells.

-

Add 5 µL of 2X tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against crizotinib concentration to determine the IC₅₀ value.

-

This assay measures the effect of crizotinib on the viability of ALK-positive cancer cell lines.

-

Materials:

-

ALK-positive NSCLC cell line (e.g., H3122, H2228)

-

Complete cell culture medium

-

Crizotinib serial dilutions in culture medium

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

-

Procedure:

-

Seed cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of crizotinib. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot against crizotinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[8]

-

This method is used to confirm the inhibition of ALK phosphorylation and downstream signaling by crizotinib.

-

Materials:

-

ALK-positive NSCLC cells

-

Crizotinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

-

Procedure:

-

Treat cultured ALK-positive cells with various concentrations of crizotinib for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Efficacy Assessment

This model is used to evaluate the anti-tumor activity of crizotinib in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

ALK-positive NSCLC cell line (e.g., H3122)

-

Crizotinib

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium [CMC-Na])[9]

-

Calipers

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of ALK-positive NSCLC cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Tumor Volume = (Length x Width²) / 2.[9]

-

Randomization and Treatment: Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Prepare a suspension of crizotinib in the vehicle. Administer crizotinib (e.g., 25-100 mg/kg) or vehicle daily via oral gavage.[10]

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics). Calculate the tumor growth inhibition (TGI).

-

Conclusion

Xalkori (crizotinib) has fundamentally altered the treatment landscape for ALK-positive NSCLC, demonstrating the power of targeted therapies in oncology. Its development was underpinned by a robust understanding of the molecular pathogenesis of ALK-driven malignancies and validated through rigorous preclinical and clinical research. The experimental protocols and data presented in this guide provide a comprehensive technical framework for researchers and drug development professionals working in this field. As the understanding of resistance mechanisms to crizotinib evolves, the continued application of these and more advanced research methodologies will be critical in the development of next-generation ALK inhibitors and combination therapies to further improve patient outcomes.

References

- 1. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increased oral availability and brain accumulation of the ALK inhibitor crizotinib by coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. benchchem.com [benchchem.com]

- 10. pmda.go.jp [pmda.go.jp]

Crizotinib Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib (PF-02341066) is a first-in-generation, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Initially developed as an inhibitor of the mesenchymal-epithelial transition factor (c-Met or HGFR), its potent activity against Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1) led to its landmark approval for specific subsets of non-small cell lung cancer (NSCLC).[2][3][4] Preclinical research has been foundational in elucidating its mechanism of action, defining its spectrum of activity, and predicting its clinical efficacy and limitations. This guide provides an in-depth overview of the core preclinical data and methodologies associated with the development of crizotinib.

Mechanism of Action

Crizotinib functions as an ATP-competitive inhibitor at the kinase domain of its target RTKs, primarily ALK, c-Met, and ROS1.[1][5] In cancers driven by chromosomal rearrangements involving these kinases (e.g., EML4-ALK in NSCLC), the resulting fusion proteins exhibit ligand-independent, constitutive activation.[6] This aberrant signaling drives downstream pathways that promote cellular proliferation, survival, and invasion.[2] Crizotinib binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of the receptor and its downstream effectors.[7] This blockade of signal transduction ultimately leads to cell cycle arrest, primarily at the G1-S phase transition, and the induction of apoptosis in cancer cells dependent on these oncogenic drivers.[2]

Core Signaling Pathways

Crizotinib exerts its anti-tumor effects by inhibiting key signaling cascades downstream of ALK, MET, and ROS1. The primary pathways affected include the RAS/MAPK (ERK), PI3K/AKT, and JAK/STAT pathways, all of which are critical for cell growth and survival.

Caption: Crizotinib inhibits ALK and c-Met signaling pathways.

In Vitro Preclinical Data

In vitro studies were essential for characterizing the potency and selectivity of crizotinib against its target kinases and for determining its effect on cancer cell lines.

Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) measures the drug concentration required to inhibit the activity of a specific kinase by 50%. Crizotinib demonstrates high potency against its primary targets.

| Kinase Target | IC50 (nM) | Reference(s) |

| ALK | 21 | [8] |

| c-Met | 5 | [8] |

| ROS1 | Potent Inhibition | [9][10] |

| RON | Potent Inhibition | [2] |

Note: Specific IC50 values for ROS1 and RON are less consistently reported in initial preclinical profiles but are established targets.

Cellular Activity Profile

Cell-based assays measure the concentration of a drug required to inhibit cell proliferation or viability by 50% (IC50 or GI50). These studies confirmed that cell lines harboring ALK, ROS1, or c-Met genetic alterations are particularly sensitive to crizotinib.

| Cell Line | Cancer Type | Key Genetic Alteration | IC50 / EC50 (µM) | Reference(s) |

| H3122 | NSCLC | EML4-ALK | 0.096 | [11] |

| H2228 | NSCLC | EML4-ALK | Sensitive | [8] |

| HCC78 | NSCLC | SLC34A2-ROS1 | <1 (Submicromolar) | [12] |

| H1993 | NSCLC | c-Met Amplification | Sensitive | [8] |

| NCI-H929 | Multiple Myeloma | - | 0.53 | [13] |

| CCRF-CEM | Leukemia | - | 0.43 | [13] |

| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Sensitive | [14] |

Experimental Protocols: In Vitro Assays

4.3.1 Kinase Inhibition Assay (Enzymatic Assay)

-

Objective: To determine the direct inhibitory effect of crizotinib on the enzymatic activity of a purified kinase.

-

Methodology:

-

Reagents: Purified recombinant kinase (e.g., ALK, c-Met), a generic kinase substrate (e.g., a peptide containing a tyrosine residue), and ATP (often radiolabeled with ³²P or ³³P).

-

Procedure: The kinase, substrate, and varying concentrations of crizotinib are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Measurement: After incubation, the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.

-

Analysis: The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by plotting inhibition versus log-transformed crizotinib concentration and fitting the data to a dose-response curve.[8]

-

4.3.2 Cell Proliferation / Viability Assay (e.g., MTT Assay)

-

Objective: To measure the effect of crizotinib on the growth and viability of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cells (e.g., H3122) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with a medium containing serial dilutions of crizotinib. Control wells receive medium with the vehicle (e.g., DMSO) only. Cells are incubated for a specified period, typically 72 hours.[8][13]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are derived by plotting viability against the log of drug concentration.[11]

-

Caption: Workflow for a typical in vitro cell viability assay.

In Vivo Preclinical Data

In vivo studies using animal models, particularly tumor xenografts, are critical for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of a drug in a living system.

Xenograft Model Efficacy

Crizotinib has demonstrated significant anti-tumor activity in mice bearing tumor xenografts derived from human cancer cell lines expressing ALK or c-Met alterations.[2][7]

| Xenograft Model | Cancer Type | Key Genetic Alteration | Dosing Regimen | Outcome | Reference(s) |

| H3122 | NSCLC | EML4-ALK | Oral (p.o.) | Tumor Growth Inhibition (EC50 = 255 ng/mL) | [14] |

| Karpas299 | ALCL | NPM-ALK | Oral (p.o.) | Tumor Growth Inhibition (EC50 = 875 ng/mL) | [14] |

| PANC-1 | Pancreatic Cancer | - | Not specified | Tumor Growth Inhibition & Anti-angiogenesis | [15] |

| EML4-ALK GEMM | NSCLC | EML4-ALK | 100 mg/kg/day p.o. | Increased Progression-Free & Overall Survival | [16] |

GEMM: Genetically Engineered Mouse Model

Experimental Protocols: In Vivo Xenograft Study

-

Objective: To assess the anti-tumor efficacy of crizotinib in an animal model.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.[14][17]

-

Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ H3122 cells) is injected subcutaneously into the flank of each mouse.[17]

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., vehicle control, crizotinib at various doses).

-

Drug Administration: Crizotinib is typically administered orally via gavage, once or twice daily, for a defined period (e.g., 14-21 days).[16]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²). The body weight and general health of the mice are also monitored.[18]

-

Endpoint & Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Tumors are often excised for further analysis (e.g., Western blot to confirm target inhibition). Efficacy is assessed by comparing the tumor growth curves between the treated and control groups. Metrics like Tumor Growth Inhibition (TGI) are calculated.

-

Caption: Workflow for a typical in vivo xenograft efficacy study.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies in animals characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Absorption & Bioavailability: Crizotinib is orally bioavailable, with an absolute bioavailability of 43% in humans, reaching peak plasma concentrations in 4 to 6 hours.[6][19]

-

Distribution: It is highly bound to plasma proteins (~91%) and has a large volume of distribution (1772 L in humans), indicating extensive tissue distribution.[7]

-

Metabolism: Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[7]

-

Excretion: The drug and its metabolites are mainly excreted in the feces.[7]

-

Transporters: In vitro studies suggest crizotinib is a substrate for the P-glycoprotein (P-gp/ABCB1) efflux transporter, which may limit its penetration into the central nervous system.[7][20]

Mechanisms of Resistance

Preclinical models have been instrumental in identifying mechanisms of both intrinsic and acquired resistance to crizotinib, which often emerge within a year of treatment.[2]

-

On-Target Resistance: This involves the acquisition of secondary mutations within the ALK or ROS1 kinase domain that interfere with crizotinib binding.

-

Off-Target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to circumvent the ALK/ROS1 blockade.

Caption: Preclinical mechanisms of resistance to crizotinib.

Conclusion

The comprehensive preclinical evaluation of crizotinib provided a robust rationale for its clinical development. In vitro and in vivo studies successfully defined its mechanism of action, identified its primary oncogenic targets (ALK, c-Met, and ROS1), and demonstrated potent anti-tumor efficacy in genetically defined cancer models.[1] Furthermore, preclinical research was crucial in predicting and elucidating the mechanisms of drug resistance, paving the way for the development of next-generation inhibitors. The story of crizotinib serves as a prime example of successful targeted drug development, underpinned by a deep understanding of its preclinical profile.

References

- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ClinPGx [clinpgx.org]

- 21. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, a critical mediator of cell growth and proliferation, and a key therapeutic target in various cancers. We will delve into the core components of the pathway, its activation mechanisms, downstream signaling cascades, and its role in oncogenesis. This document also includes detailed experimental protocols for studying ALK signaling and quantitative data on the efficacy of ALK inhibitors.

Introduction to Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that belongs to the insulin receptor superfamily.[1][2] Under normal physiological conditions, ALK plays a crucial role in the development and function of the nervous system.[1][3] However, aberrant ALK signaling, driven by genetic alterations, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma (ALCL).[4][5][6]

The ALK gene is located on chromosome 2p23 and encodes a transmembrane receptor.[7][8] The activation of the ALK receptor is tightly regulated. In its inactive state, the receptor exists as a monomer. Ligand binding to the extracellular domain induces receptor dimerization, leading to a conformational change and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation event activates the kinase, transforming it into a signaling hub that recruits and phosphorylates a multitude of downstream effector proteins.[3][9]

Mechanisms of Aberrant ALK Activation in Cancer

In cancer, ALK signaling is often constitutively activated through several mechanisms that bypass the need for ligand binding:

-

Chromosomal Rearrangements (Gene Fusions): This is the most common mechanism of ALK activation in cancer.[5] These rearrangements lead to the fusion of the 3' end of the ALK gene, containing the kinase domain, with the 5' end of another gene. The fusion partner provides a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase domain.[5][7] Notable examples include:

-

Activating Point Mutations: Single amino acid substitutions within the ALK kinase domain can lock the kinase in a constitutively active conformation.[11] These mutations are frequently observed in neuroblastoma.[6]

-

Gene Amplification: An increase in the copy number of the ALK gene leads to overexpression of the ALK protein, resulting in increased signaling activity. This mechanism is also found in a subset of neuroblastomas.[11]

The Core ALK Signaling Cascades

Once activated, ALK initiates a complex and interconnected network of downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis. The primary signaling cascades include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Activated ALK recruits adaptor proteins like Shc and Grb2, which in turn activate the GTPase RAS.[12] This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression.[12]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth. ALK activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which phosphorylates PIP2 to PIP3.[8] PIP3 serves as a docking site for AKT and PDK1, leading to AKT activation. Activated AKT then phosphorylates a range of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the mTOR complex.[8]

-

JAK-STAT Pathway: This pathway is directly involved in transcriptional regulation. ALK can directly phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[12] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival and proliferation.[12]

-

PLCγ Pathway: Activated ALK can also phosphorylate and activate Phospholipase C gamma (PLCγ).[12] PLCγ cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which are involved in various cellular processes including proliferation and differentiation.[12]

Below is a Graphviz diagram illustrating the core ALK signaling pathway.

Quantitative Data on ALK Inhibitors

The development of small molecule ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-driven cancers. These inhibitors are ATP-competitive and block the kinase activity of ALK, thereby inhibiting downstream signaling. Below are tables summarizing the inhibitory activity (IC50) of key ALK inhibitors against wild-type and mutant ALK.

| ALK Inhibitor | Target | IC50 (nM) | Reference |

| Crizotinib | Wild-type ALK | 20 | [13] |

| Alectinib | Wild-type ALK | 1.9 | [14] |

| Ceritinib | Wild-type ALK | 0.15 | [14] |

| Brigatinib | Wild-type ALK | 0.5 | [14] |

| Lorlatinib | Wild-type ALK | 1 | [14] |

Table 1: Inhibitory Activity (IC50) of ALK Inhibitors against Wild-type ALK.

| ALK Inhibitor | Resistant Mutation | IC50 (nM) | Reference |

| Crizotinib | L1196M | >1000 | [14] |

| Crizotinib | G1202R | 560 | [15] |

| Alectinib | G1202R | 595 | [15] |

| Ceritinib | G1202R | 309 | [15] |

| Lorlatinib | G1202R | 80 | [15] |

| Crizotinib | F1174L | Resistant | [16] |

| Alectinib | F1174L | 36.81 | [17] |

| Lorlatinib | F1174L | 36.81 | [17] |

Table 2: Inhibitory Activity (IC50) of ALK Inhibitors against Resistant ALK Mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ALK signaling pathway.

Co-Immunoprecipitation (Co-IP) to Detect ALK Protein Interactions

Objective: To identify proteins that interact with ALK within a cellular context.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Pre-clearing:

-

Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-5 µg of the primary antibody (e.g., anti-ALK antibody) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP lysis buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes at 95-100°C to elute the proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by Western blotting.

-

Western Blotting for Phosphorylated ALK (p-ALK)

Objective: To detect and quantify the phosphorylation status of ALK, which is indicative of its activation state.

Protocol:

-

Sample Preparation:

-

Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

-

Determine protein concentration using a BCA or Bradford assay.

-

Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[18]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[18]

-

-

Detection:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH.

-

In Vitro Kinase Assay

Objective: To measure the enzymatic activity of ALK and assess the inhibitory potential of compounds in a cell-free system.

Protocol:

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the following components in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):

-

Recombinant ALK enzyme (wild-type or mutant).

-

Test inhibitor at various concentrations (or DMSO as a vehicle control).

-

A suitable kinase substrate (e.g., a synthetic peptide or protein).

-

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with an ADP-Glo™ assay).[20]

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or by spotting the reaction mixture onto a phosphocellulose membrane).

-

-

Quantify Phosphorylation:

-

If using radiolabeled ATP, quantify the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager.

-

If using a non-radioactive method like ADP-Glo™, measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.[20]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

Objective: To determine the effect of ALK inhibitors on the proliferation and survival of ALK-dependent cancer cells.

Protocol (using a tetrazolium-based assay like MTS):

-

Cell Seeding:

-

Seed ALK-positive cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ALK inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a tetrazolium salt solution (e.g., MTS) to each well.[21]

-

Incubate for 1-4 hours at 37°C. Viable cells will metabolize the tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

The ALK signaling pathway is a well-validated and clinically important target in oncology. A deep understanding of its core components, activation mechanisms, and downstream signaling cascades is essential for the development of novel and more effective therapeutic strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of ALK signaling and to develop next-generation therapies for patients with ALK-driven malignancies. The ongoing challenge of acquired resistance to ALK inhibitors underscores the need for continued research into the molecular mechanisms of resistance and the development of innovative treatment approaches to overcome it.[22][23][24]

References

- 1. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]

- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALK in Neuroblastoma: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. mdpi.com [mdpi.com]

- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism for the activation of the anaplastic lymphoma kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]

The Role of ROS1 in Non-Small Cell Lung Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of ROS1 as a Therapeutic Target, from Molecular Mechanisms to Clinical Management

Executive Summary

Receptor Tyrosine Kinase (RTK) c-ros oncogene 1 (ROS1) has emerged as a critical oncogenic driver in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutive kinase activity, which in turn activate downstream signaling pathways promoting cell proliferation, survival, and growth. This technical guide provides a comprehensive overview of the molecular biology of ROS1, the clinical and pathological characteristics of ROS1-rearranged NSCLC, and the therapeutic landscape of ROS1-targeted inhibitors. Detailed methodologies for the detection of ROS1 fusions, along with an analysis of treatment efficacy and mechanisms of acquired resistance, are presented to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to ROS1 and its Oncogenic Activation in NSCLC

The ROS1 gene, located on chromosome 6q22.1, encodes an orphan receptor tyrosine kinase belonging to the insulin receptor family.[1] While its precise physiological function remains to be fully elucidated, it is known to be involved in cellular growth and differentiation.[2] In normal adult lung tissue, ROS1 expression is typically absent.[3]

The primary mechanism of ROS1 oncogenic activation in NSCLC is through chromosomal rearrangements that result in the fusion of the C-terminal kinase domain of ROS1 with the N-terminal portion of various partner genes.[4] This fusion event leads to ligand-independent dimerization or oligomerization, resulting in constitutive activation of the ROS1 kinase domain.[4] The first discovery of a ROS1 rearrangement in NSCLC was reported in 2007.[5] These fusions are now recognized as potent oncogenic drivers, making them a key therapeutic target.[5]

ROS1-rearranged NSCLC accounts for approximately 1-2% of all NSCLC cases.[6] It is more frequently observed in younger patients, never-smokers, and those with adenocarcinoma histology.[7][8]

Molecular Biology of ROS1 Fusions

Common ROS1 Fusion Partners

A variety of fusion partners for ROS1 have been identified in NSCLC. The most common partners are CD74, SLC34A2, SDC4, and EZR.[3] The specific fusion partner can influence the subcellular localization of the resulting fusion protein and may have implications for downstream signaling.[9]

| Fusion Partner | Prevalence in ROS1+ NSCLC |

| CD74 | 34.8% - 58% |

| EZR | 11% - 25.3% |

| SDC4 | 9% - 14.2% |

| SLC34A2 | 5% - 18.6% |

| TPM3 | ~5% |

| GOPC (FIG) | ~2-3% |

| Other | <5% |

Table 1: Prevalence of common ROS1 fusion partners in non-small cell lung cancer. Data compiled from multiple sources.[9][10][11]

Downstream Signaling Pathways

The constitutive kinase activity of ROS1 fusion proteins leads to the activation of several key downstream signaling pathways that are crucial for tumorigenesis. These include:

-

JAK/STAT Pathway: Primarily involved in cell growth and survival.

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK Pathway (RAS-RAF-MEK-ERK): Plays a critical role in cell proliferation.

-

VAV3 signaling: Implicated in cytoskeletal rearrangements and cell migration.

The activation of these pathways collectively drives the malignant phenotype of ROS1-rearranged NSCLC.

Therapeutic Targeting of ROS1 in NSCLC

The identification of ROS1 fusions as oncogenic drivers has led to the development of targeted therapies with significant clinical benefit. Several tyrosine kinase inhibitors (TKIs) have demonstrated high efficacy in patients with ROS1-rearranged NSCLC.

ROS1 Tyrosine Kinase Inhibitors (TKIs)

-

Crizotinib: A first-generation TKI that also targets ALK and MET. It was the first TKI approved for ROS1-positive NSCLC.

-

Entrectinib: A TKI that targets ROS1, ALK, and NTRK fusions, with notable central nervous system (CNS) activity.

-

Lorlatinib: A third-generation ALK and ROS1 inhibitor with potent activity against a wide range of resistance mutations and excellent CNS penetration.

-

Repotrectinib: A next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance mutations.

Clinical Efficacy of ROS1 TKIs

Clinical trials have demonstrated impressive efficacy for ROS1 inhibitors in the treatment of ROS1-positive NSCLC.

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Crizotinib | PROFILE 1001 | 72% | 19.3 months |

| Entrectinib | Integrated Analysis (STARTRK-2, STARTRK-1, ALKA-372-001) | 67.1% | 15.7 months |

| Lorlatinib (Crizotinib-pretreated) | Phase I/II | 35% | 6.9 months |

Table 2: Efficacy of Selected ROS1 Tyrosine Kinase Inhibitors in ROS1-Positive NSCLC.[12]

Mechanisms of Acquired Resistance to ROS1 Inhibitors

Despite the initial dramatic responses to ROS1 TKIs, most patients eventually develop acquired resistance, leading to disease progression. Mechanisms of resistance can be broadly categorized as on-target (alterations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).

On-Target Resistance: ROS1 Kinase Domain Mutations

Secondary mutations within the ROS1 kinase domain are a common mechanism of acquired resistance. These mutations can interfere with TKI binding. The most frequently observed resistance mutation is the G2032R "solvent front" mutation.

| ROS1 Mutation | Frequency (Post-Crizotinib) |

| G2032R | ~33-41% |

| D2033N | ~2.4-6% |

| S1986F/Y | ~2.4-6% |

| L2026M | Less common |

Table 3: Frequency of Common ROS1 Kinase Domain Mutations Conferring Resistance to Crizotinib.[13][14][15]

Off-Target Resistance: Bypass Signaling Pathways

Activation of alternative signaling pathways can bypass the need for ROS1 signaling, leading to TKI resistance. Common bypass tracks include:

-

MET Amplification

-

EGFR Pathway Activation

-

KRAS Mutations

-

BRAF Mutations

-

KIT Mutations

Retrospective studies have shown that bypass signaling pathways are responsible for resistance in a significant proportion of crizotinib-resistant ROS1-rearranged NSCLC tumors.[16]

Experimental Protocols for ROS1 Analysis

Accurate and reliable detection of ROS1 rearrangements is crucial for identifying patients who may benefit from targeted therapies. Several methodologies are employed in clinical practice.

Fluorescence In Situ Hybridization (FISH)

Principle: FISH utilizes fluorescently labeled DNA probes to detect specific chromosomal rearrangements in situ. For ROS1, a break-apart probe strategy is commonly used. This involves two probes that bind to regions flanking the ROS1 gene. In a normal cell, the two probes appear as a single fused signal. In a cell with a ROS1 rearrangement, the probes will be separated, resulting in distinct signals.

Detailed Methodology:

-

Slide Preparation: Use 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue mounted on positively charged slides.

-

Deparaffinization and Dehydration: Immerse slides in xylene (2x 10 min), followed by a series of ethanol washes (100% 2x 5 min, 85% 2 min, 70% 2 min) and finally in purified water.

-

Pre-treatment (Heat-Induced Epitope Retrieval): Immerse slides in a pre-warmed pre-treatment solution (e.g., 1M sodium thiocyanate) at 80°C for 10-30 minutes. The optimal time should be determined for each tissue type. Wash in purified water.

-

Protease Digestion: Incubate slides with a protease solution (e.g., pepsin) at 37°C for a time optimized for the tissue type (typically 10-20 minutes) to permeabilize the cells. Wash in purified water.

-

Dehydration: Dehydrate the slides through an ethanol series (70%, 85%, 100% for 2 minutes each) and air dry.

-

Probe Application and Denaturation: Apply 10 µL of the ROS1 break-apart probe mixture to the target area on the slide and cover with a coverslip. Seal the coverslip with rubber cement. Co-denature the slide and probe on a hot plate at 72-75°C for 5 minutes.

-

Hybridization: Place the slides in a humidified chamber and hybridize overnight at 37°C.

-

Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in a post-hybridization wash buffer (e.g., 2x SSC with 0.3% NP-40) at 72°C for 2 minutes, followed by a wash in the same buffer at room temperature.

-

Counterstaining and Mounting: Dehydrate the slides through an ethanol series, air dry, and apply DAPI (4',6-diamidino-2-phenylindole) counterstain. Mount with a coverslip.

-

Analysis: Visualize the slides using a fluorescence microscope with appropriate filters. A positive result is typically defined as >15% of tumor cells showing a break-apart signal (one red and one green signal separated by more than two signal diameters) or a single red signal (deletion of the 5' region).

Immunohistochemistry (IHC)

Principle: IHC uses antibodies to detect the expression of the ROS1 protein in tumor tissue. Overexpression of the ROS1 protein is often associated with the presence of a ROS1 gene rearrangement. IHC is a valuable screening tool due to its cost-effectiveness and rapid turnaround time.

Detailed Methodology (using D4D6 rabbit monoclonal antibody):

-

Slide Preparation: Use 4-5 µm thick FFPE tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in an antigen retrieval buffer (e.g., EDTA buffer, pH 8.0 or 9.0) and heating in a pressure cooker, steamer, or water bath. A typical condition is 125°C for 30 seconds in a pressure cooker.[2] Allow slides to cool to room temperature.

-

Peroxidase Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Wash with buffer (e.g., PBS or TBS).

-

Primary Antibody Incubation: Incubate the slides with the ROS1 (D4D6) rabbit monoclonal antibody at an optimized dilution (e.g., 1:100 to 1:400) for 30-60 minutes at room temperature or overnight at 4°C.[7][16] Wash with buffer.

-

Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) and incubate for 20-30 minutes at room temperature. Wash with buffer.

-

Chromogen Application: Apply a chromogen solution (e.g., DAB) and incubate for 5-10 minutes to visualize the antibody binding.

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

-

Interpretation: A positive result is typically characterized by moderate to strong, diffuse cytoplasmic staining in the tumor cells. A scoring system (H-score) can be used, with a score >100 often considered positive.[6]

Next-Generation Sequencing (NGS)

Principle: RNA-based NGS can directly detect the presence of specific fusion transcripts. This method offers the advantage of identifying both known and novel fusion partners and can be part of a larger panel to assess multiple genomic alterations simultaneously.

Detailed Methodology (RNA-based targeted panel):

-